molecular formula C5H4BrClN2 B13596929 2-(Bromomethyl)-6-chloropyrazine

2-(Bromomethyl)-6-chloropyrazine

Cat. No.: B13596929
M. Wt: 207.45 g/mol
InChI Key: DCUJDNLZURQRTI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloropyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the sixth position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chloropyrazine typically involves the bromination of 6-chloropyrazine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-chloropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted pyrazines.
  • Oxidation reactions produce pyrazine N-oxides.
  • Reduction reactions result in the formation of 2-methyl-6-chloropyrazine.

Scientific Research Applications

2-(Bromomethyl)-6-chloropyrazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chloropyrazine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular functions, making it a potential candidate for drug development. The compound’s effects on specific pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate
  • 2-Bromoethyl acrylate

Comparison: 2-(Bromomethyl)-6-chloropyrazine is unique due to the presence of both bromomethyl and chlorine substituents on the pyrazine ring. This combination imparts distinct reactivity and properties compared to other bromomethyl compounds. For instance, 2-(Bromomethyl)-1,3-dioxolane and ethyl 2-(bromomethyl)acrylate lack the aromatic pyrazine ring, resulting in different chemical behaviors and applications .

Properties

IUPAC Name

2-(bromomethyl)-6-chloropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-1-4-2-8-3-5(7)9-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUJDNLZURQRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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